![molecular formula C14H14O B3060552 2-(2,5-Dimethylphenyl)phenol CAS No. 52220-74-3](/img/structure/B3060552.png)
2-(2,5-Dimethylphenyl)phenol
Overview
Description
2-(2,5-Dimethylphenyl)phenol is a chemical compound with the CAS Number: 52220-74-3. Its molecular weight is 198.26 and its linear formula is C14H14O . It is also known as 2’,5’-dimethyl [1,1’-biphenyl]-2-ol .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)phenol consists of a biphenyl core with two methyl groups and one hydroxyl group . The InChI code for this compound is 1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 .Physical And Chemical Properties Analysis
2-(2,5-Dimethylphenyl)phenol is a crystalline compound . The physical properties of phenols are chiefly due to the hydroxyl group. Phenols are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .Scientific Research Applications
Oxidative Coupling Copolycondensation
2,5-Dimethylphenol (25DMP) was successfully copolymerized with 2,6-dimethylphenol (26DMP) using a specific catalyst in toluene at 20°C for 7 hours under oxygen . The resulting copolymer shows a higher thermal air stability of about 70°C along with improved mechanical properties in comparison with the conventional poly(2,6-dimethyl-1,4-phenylene ether) (PPE) .
2. Synthesis of Highly Thermostable Poly(phenylene ether) The copolymerization of 2,5-Dimethylphenol with 2,6-Dimethylphenol results in a highly thermostable Poly(phenylene ether). This polymer is widely accepted in various fields due to its good mechanical, dimensional stabilities, low water uptake, and low dielectric characteristics .
Improvement of Ultraviolet Radiation Stability
The copolymerization of 2,5-Dimethylphenol with 2,6-Dimethylphenol also improves the ultraviolet radiation stability of the resulting polymer. This is a significant improvement as PPE is likely to decompose under exposure to ultraviolet radiation, resulting in yellowing .
4. Synthesis of Nonlinear Optical Single Crystal 2-[(2,5-dimethyl phenyl) imino] methyl) phenol, a second order single crystal, has been successfully grown in ethanol solution by slow evaporation method . This crystal can be used for optical applications due to its emission of greenish-yellow radiation .
Use in Semiconductor Industry
The single crystal synthesized from 2-[(2,5-dimethyl phenyl) imino] methyl) phenol has significant applications in industries that deal with semiconductors, laser technology, organic light emitting diode (OLED’s) and optoelectronics devices .
Density Functional Theory (DFT) Studies
The highest occupied molecular orbit and lowest unoccupied molecular orbital energies of the single crystal synthesized from 2-[(2,5-dimethyl phenyl) imino] methyl) phenol are also found by Density Functional Theory method .
Mechanism of Action
Biochemical Pathways
Phenolic compounds, such as 2-(2,5-Dimethylphenyl)phenol, are known to be involved in various biochemical pathways . They are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Safety and Hazards
properties
IUPAC Name |
2-(2,5-dimethylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQBTDWTJXTSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606071 | |
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52220-74-3 | |
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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